N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects against this organism.
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the pH and ionic strength of its environment.
Preparation Methods
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the coupling of 4,5-dichlorobenzo[d]thiazole with 3-tosylpropanamide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and are used in similar medicinal chemistry applications.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound is known for its activity against mycobacterial infections and has a different structural framework compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern on the benzothiazole ring and its tosylpropanamide moiety, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S2/c1-10-2-4-11(5-3-10)26(23,24)9-8-14(22)20-17-21-16-13(25-17)7-6-12(18)15(16)19/h2-7H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSJMYMGQZHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.